1,1-Diethoxypentane-2,4-dione
Overview
Description
1,1-Diethoxypentane-2,4-dione: is an organic compound with the molecular formula C9H16O4 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at the 1-position are replaced by ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,1-Diethoxypentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of the intermediate: Pentane-2,4-dione reacts with ethanol to form an intermediate compound.
Acid-catalyzed reaction: The intermediate undergoes an acid-catalyzed reaction to form this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain a consistent reaction environment and improve efficiency.
Purification steps: Such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
1,1-Diethoxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Scientific Research Applications
1,1-Diethoxypentane-2,4-dione has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,1-diethoxypentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the ethoxy groups.
1,1-Dimethoxypentane-2,4-dione: A similar compound with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-3,5-hexanedione: A related compound with an extended carbon chain.
Uniqueness:
1,1-Diethoxypentane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of ethoxy groups enhances its solubility in organic solvents and influences its behavior in various chemical reactions.
Properties
IUPAC Name |
1,1-diethoxypentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITFDNSIJJTVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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